molecular formula C16H14O4 B8597273 3-(4-hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid

3-(4-hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid

Cat. No.: B8597273
M. Wt: 270.28 g/mol
InChI Key: ARPNBQDBKNKVII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Phenyl-4-hydroxy-3-methoxy cinnamic acid is a derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid found in various plants This compound is known for its unique chemical structure, which includes a phenyl group, a hydroxyl group, and a methoxy group attached to the cinnamic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Phenyl-4-hydroxy-3-methoxy cinnamic acid can be synthesized through several methods. One common approach involves the Perkin reaction, where benzaldehyde reacts with acetic anhydride in the presence of a base to form cinnamic acid derivatives . Another method includes the oxidation of cinnamaldehyde, which can be achieved using oxidizing agents like potassium permanganate or chromium trioxide .

Industrial Production Methods

Industrial production of 3-(4-hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid often involves the use of biobased materials. For instance, polycondensation of hydroxycinnamic acid, which is abundant in plants, can be employed to produce this compound . This method is environmentally friendly and aligns with the goals of sustainable development.

Chemical Reactions Analysis

Types of Reactions

Alpha-Phenyl-4-hydroxy-3-methoxy cinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Alpha-Phenyl-4-hydroxy-3-methoxy cinnamic acid can be compared with other cinnamic acid derivatives, such as:

Alpha-Phenyl-4-hydroxy-3-methoxy cinnamic acid stands out due to its unique combination of phenyl, hydroxyl, and methoxy groups, which confer distinct chemical reactivity and biological activities.

Properties

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

3-(4-hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid

InChI

InChI=1S/C16H14O4/c1-20-15-10-11(7-8-14(15)17)9-13(16(18)19)12-5-3-2-4-6-12/h2-10,17H,1H3,(H,18,19)

InChI Key

ARPNBQDBKNKVII-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C2=CC=CC=C2)C(=O)O)O

Origin of Product

United States

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